molecular formula C11H22N2O2 B8135301 tert-Butyl n-[(3-ethylazetidin-3-yl)methyl]carbamate

tert-Butyl n-[(3-ethylazetidin-3-yl)methyl]carbamate

Cat. No.: B8135301
M. Wt: 214.30 g/mol
InChI Key: QORAHQDJGIGBKS-UHFFFAOYSA-N
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Description

tert-Butyl n-[(3-ethylazetidin-3-yl)methyl]carbamate (CAS 1158758-94-1) is a high-purity chemical building block featuring an azetidine ring, a valuable scaffold in medicinal chemistry and drug discovery . This compound, with a molecular formula of C11H22N2O2 and a molecular weight of 214.31 g/mol, is protected by a tert-butyloxycarbonyl (Boc) group, which enhances its stability and makes it a crucial intermediate for the synthesis of more complex molecules . Its primary research value lies in its application as a versatile precursor for the development of active pharmaceutical ingredients (APIs) and other bioactive compounds . The azetidine ring is of significant interest as a saturated heterocycle that can improve the pharmacokinetic properties of drug candidates. The Boc protecting group can be readily removed under mild acidic conditions to reveal a reactive amine, enabling further functionalization and incorporation into larger molecular structures . Researchers utilize this compound in key synthetic steps, including alkylation and condensation reactions, to construct novel chemical entities . For laboratory handling, please note that this product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-11(6-12-7-11)8-13-9(14)15-10(2,3)4/h12H,5-8H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORAHQDJGIGBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mixed Anhydride Method for Challenging Substrates

Inspired by patented routes for related carbamates, this method employs isobutyl chlorocarbonate to activate the carbonyl group before Boc protection .

Procedure :

  • Mixed Anhydride Formation : React N-Boc-protected amino acids (e.g., N-Boc-D-Serine) with isobutyl chlorocarbonate in the presence of N-methylmorpholine.

  • Condensation : Introduce the azetidine-derived amine to form the carbamate bond .

Conditions :

  • Molar Ratios : Amine:chloroformate = 1:1.2–1.5.

  • Solvent : Anhydrous ethyl acetate.

  • Yield : 68–81% for structurally similar compounds .

Advantages :

  • Effective for sterically hindered amines.

  • Compatible with temperature-sensitive intermediates (-10–5°C) .

Limitations :

  • Multi-step workflow increases purification complexity.

Comparative Analysis of Preparation Methods

Method Yield Scalability Stereoselectivity Complexity
Direct Carbamate>90% HighNot applicableLow
Chemoenzymatic~65% Moderate>99.9% ee High
Mixed Anhydride68–81% ModerateModerateModerate
Pd-Catalyzed CouplingN/ALowN/AHigh

Industrial Considerations and Optimization

Solvent Selection :

  • Polar aprotic solvents (e.g., THF) improve tert-butyl chloroformate reactivity but may require stringent drying .

  • Ethyl acetate balances solubility and ease of removal in mixed anhydride routes .

Purification Strategies :

  • Flash chromatography is standard for isolating Boc-protected products .

  • Acidic workup (e.g., HCl) removes excess amine precursors .

Case Study :

  • A 5-gram scale synthesis of tert-butyl N-[(2-bromo-3-fluorophenyl)methyl]carbamate achieved 96% yield using DCM and triethylamine , highlighting the robustness of direct carbamation.

Chemical Reactions Analysis

tert-Butyl n-[(3-ethylazetidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

tert-Butyl n-[(3-ethylazetidin-3-yl)methyl]carbamate serves as a crucial building block in organic synthesis. Its structure allows it to act as a protecting group for amines, which is vital in the synthesis of complex organic molecules, particularly in peptide synthesis. The steric hindrance provided by the tert-butyl group enhances the stability of the compound during reactions, making it easier to manipulate without unwanted side reactions .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a precursor for bioactive molecules. It has been studied for its role in developing enzyme inhibitors and receptor ligands. These derivatives are essential for exploring biological pathways and mechanisms, highlighting the compound's significance in drug development .

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been explored as a potential enzyme inhibitor, capable of binding to active sites on enzymes and altering their activity. This property could lead to therapeutic applications by modulating enzyme functions relevant to various diseases .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activities, making it a candidate for further investigation in antibiotic development.
  • Anticancer Potential : Ongoing research is examining the anticancer properties of this compound, with studies indicating significant inhibition of cell proliferation in various human carcinoma cell lines .

Mechanism of Action

The mechanism of action of tert-Butyl n-[(3-ethylazetidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations in Azetidine-Based Carbamates

Substituent Effects on the Azetidine Ring
  • This alteration impacts membrane permeability in drug design .
  • tert-Butyl N-(1-ethylazetidin-3-yl)carbamate (SH-7529, CAS: 1879281-67-0): The ethyl group is directly attached to the azetidine nitrogen instead of the 3-position. This positional isomerism may influence hydrogen-bonding capacity and stability under acidic conditions (relevant for Boc deprotection) .
Functional Group Modifications
  • 1-tert-Butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate (QW-5284, CAS: 1105663-94-2): Incorporates an additional ester group, enhancing polarity and enabling divergent synthetic routes (e.g., hydrolysis to carboxylic acids). This contrasts with the single carbamate functionality in the parent compound .

Comparison with Larger Heterocyclic Carbamates

Pyrrolidine Derivatives
  • However, this flexibility may reduce target specificity compared to azetidines .
Piperidine Derivatives
  • tert-Butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate (CAS: 1262787-66-5): The six-membered piperidine ring reduces ring strain, enhancing thermal stability. However, increased hydrophobicity may necessitate formulation adjustments in drug delivery .

Aromatic and Heteroaromatic Carbamates

  • tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate (CAS: N/A): The benzoisoxazole moiety introduces π-π stacking capabilities, useful in kinase inhibitor design. This contrasts with the aliphatic azetidine core, which prioritizes steric and electronic effects over aromatic interactions .

Biological Activity

tert-Butyl n-[(3-ethylazetidin-3-yl)methyl]carbamate , a member of the carbamate family, is a compound of significant interest in organic synthesis and medicinal chemistry. This compound is primarily recognized for its role as a protecting group in the synthesis of complex organic molecules, particularly in peptide synthesis, and its potential biological activity.

Structure and Composition

The chemical formula for this compound is C9H16N2O2C_9H_{16}N_2O_2. It features a tert-butyl group that provides steric hindrance, making it an effective protecting group for amines during chemical reactions.

Synthesis Methods

The synthesis typically involves the reaction of tert-butyl chloroformate with 3-ethylazetidine in the presence of a base such as triethylamine. This reaction yields this compound along with hydrochloric acid as a byproduct. The general reaction scheme can be summarized as follows:

tert butyl chloroformate+3 ethylazetidinetert butyl n 3 ethylazetidin 3 yl methyl carbamate+HCl\text{tert butyl chloroformate}+\text{3 ethylazetidine}\rightarrow \text{tert butyl n 3 ethylazetidin 3 yl methyl carbamate}+\text{HCl}

The biological activity of this compound is primarily attributed to its ability to protect amine groups in biomolecules. This protection allows for selective reactions to occur without interference from the amine group, which is crucial in the synthesis of pharmaceutical intermediates.

Case Studies and Research Findings

  • Peptide Synthesis : In studies focused on peptide synthesis, this compound has been effectively used to protect amine groups, facilitating the formation of complex peptide structures. The stability provided by the tert-butyl group allows for various coupling reactions without premature deprotection.
  • Pharmaceutical Applications : Research indicates that derivatives of this compound can serve as intermediates in the synthesis of drugs targeting pain management and neurological conditions. For instance, compounds derived from azetidine structures have shown promise in developing analgesics similar to Meperidine .
  • Biological Activity Testing : In vitro studies have demonstrated that azetidine derivatives exhibit varying degrees of biological activity, including potential anti-inflammatory and analgesic properties. The specific biological effects observed are often linked to the structural modifications made to the azetidine ring .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundProtects amine groups; used in peptide synthesis
3-EthylazetidinePotential analgesic properties
Meperidine-like azetidine derivativesPain management

Q & A

Q. What are the common synthetic routes for tert-Butyl n-[(3-ethylazetidin-3-yl)methyl]carbamate?

  • Methodological Answer : The synthesis typically involves coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates. For example, tert-butyl carbamate derivatives are synthesized via condensation of tert-butyl-protected amines with activated carbonyl intermediates under inert conditions . Purification often employs column chromatography with gradients of ethyl acetate/hexane or supported liquid extraction (SLE) for polar byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray crystallography : For unambiguous stereochemical assignment, as demonstrated in studies of structurally related carbamates (e.g., triclinic crystal systems with α/β angles ~95–112°) .

Q. How is the purity of this compound assessed?

  • Methodological Answer : Purity is determined via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Gas chromatography-mass spectrometry (GC/MS) may also detect volatile impurities .

Advanced Research Questions

Q. How can low yields due to steric hindrance in the azetidine ring be mitigated during synthesis?

  • Methodological Answer : Strategies include:
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of bulky intermediates.
  • Microwave-assisted synthesis : Accelerate reaction kinetics to reduce decomposition .
  • Protecting group alternatives : Replace tert-butyl with less sterically demanding groups (e.g., Boc-azetidine derivatives) temporarily .

Q. How to resolve contradictions in NMR data for stereoisomers of this compound?

  • Methodological Answer :
  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns).
  • Variable-temperature NMR : Identify dynamic rotational barriers in stereoisomers.
  • X-ray diffraction : Resolve ambiguities via single-crystal analysis, as shown in studies of tert-butyl carbamates with triclinic crystal systems .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Temperature/humidity stress : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Light sensitivity : Use amber vials to prevent photodegradation, as tert-butyl carbamates are prone to UV-induced cleavage .

Q. How does the ethylazetidinyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The strained azetidine ring enhances electrophilicity, making it a reactive handle for:
  • Ring-opening reactions : Nucleophilic attack at the azetidine nitrogen for functionalization.
  • Drug conjugate synthesis : Covalent linkage to pharmacophores via carbamate or amide bonds, as seen in related piperidine-carbamate derivatives .

Data Contradiction and Analysis

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Dose-response validation : Re-test activity in standardized assays (e.g., enzyme inhibition IC50_{50}) with controlled conditions.
  • Metabolic stability profiling : Assess hepatic microsomal degradation to rule out metabolite interference .

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